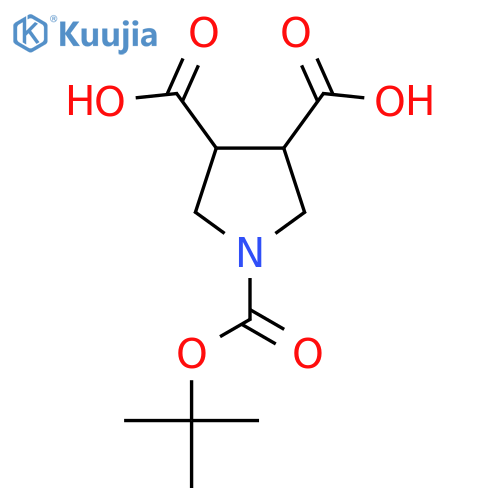

Cas no 1782350-51-9 (1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid)

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid

- 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid

- D73905

- PB41401

- 865451-68-9

- MFCD31699921

- EN300-153807

- 1782350-51-9

- MFCD15071835

- 1-(tert-Butoxycarbonyl)-3,4-pyrrolidinedicarboxylic acid

- rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid

- 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

- 1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid

- SCHEMBL1051376

- SY238099

- CS-0077402

- trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

- (3R,4R)-1-tert-butoxycarbonylpyrrolidine-3,4-dicarboxylic acid

- 1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylicacid

- SY238097

-

- MDL: MFCD12405582

- インチ: 1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)

- InChIKey: CEWHNBGJGPXFED-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC(C(=O)O)C(C(=O)O)C1)=O

計算された属性

- せいみつぶんしりょう: 259.10558726g/mol

- どういたいしつりょう: 259.10558726g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 104Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 452.1±45.0 °C at 760 mmHg

- フラッシュポイント: 227.2±28.7 °C

- じょうきあつ: 0.0±2.4 mmHg at 25°C

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R116366-1g |

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 95% | 1g |

¥2005 | 2023-09-09 | |

| Cooke Chemical | M1553341-5g |

cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylicacid |

1782350-51-9 | 95% | 5g |

RMB 4784.00 | 2025-02-21 | |

| Enamine | EN300-153807-2.5g |

1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 2.5g |

$1791.0 | 2023-06-05 | ||

| Enamine | EN300-153807-250mg |

1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 250mg |

$579.0 | 2023-09-26 | ||

| Enamine | EN300-153807-0.1g |

1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 0.1g |

$804.0 | 2023-06-05 | ||

| Enamine | EN300-153807-0.25g |

1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 0.25g |

$840.0 | 2023-06-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902534-1g |

cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 95% | 1g |

¥2,070.00 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C902534-5g |

cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 95% | 5g |

¥5,382.00 | 2022-09-29 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R116366-5g |

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid |

1782350-51-9 | 95% | 5g |

¥5238 | 2023-09-09 | |

| Cooke Chemical | M1553341-1g |

cis-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylicacid |

1782350-51-9 | 95% | 1g |

RMB 1840.00 | 2025-02-21 |

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid 関連文献

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acidに関する追加情報

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid: A Versatile Compound in Chemical and Pharmaceutical Research

1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid (CAS No. 1782350-51-9) is a multifaceted compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features, offers a wide range of applications, from synthetic intermediates to potential therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the research and development of 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid.

Chemical Structure and Properties: The compound 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid is a derivative of pyrrolidine, a five-membered heterocyclic amine. The presence of the tert-butoxycarbonyl (Boc) group and the dicarboxylic acid functionalities imparts unique chemical properties to this molecule. The Boc group is a well-known protecting group for amino acids and peptides, providing stability and preventing unwanted reactions during synthesis. The dicarboxylic acid moieties offer multiple functional groups for further derivatization and conjugation, making this compound highly versatile in various chemical reactions.

Synthesis Methods: The synthesis of 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid has been extensively studied and optimized over the years. One common approach involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrrolidine intermediate. Subsequent oxidation steps are then employed to introduce the carboxylic acid functionalities at the 3 and 4 positions. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using catalytic systems and mild reaction conditions to enhance yield and reduce by-products.

Applications in Chemical Research: 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid has found numerous applications in chemical research due to its structural versatility. It serves as a valuable building block for the synthesis of complex molecules, including natural products and bioactive compounds. For instance, it has been used as an intermediate in the synthesis of peptidomimetics, which are designed to mimic the structure and function of peptides but with improved pharmacological properties. These peptidomimetics have shown promise in various therapeutic areas, such as anti-inflammatory agents and enzyme inhibitors.

Pharmaceutical Applications: In the pharmaceutical industry, 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid has attracted attention for its potential therapeutic applications. Recent studies have explored its use in drug discovery programs targeting various diseases. For example, researchers have investigated its role as a scaffold for developing small-molecule inhibitors of protein-protein interactions (PPIs), which are critical for many biological processes but challenging to target with traditional small molecules. Additionally, its ability to form stable complexes with metal ions has led to its exploration in metal-based drug design.

Clinical Trials and Research: While 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid itself may not be a direct therapeutic agent, its derivatives have shown promising results in preclinical studies. Several compounds derived from this scaffold have entered early-stage clinical trials for conditions such as cancer and neurodegenerative diseases. These trials aim to evaluate the safety, efficacy, and pharmacokinetic properties of these compounds. Preliminary data suggest that these derivatives exhibit favorable pharmacological profiles and may offer new treatment options for patients with unmet medical needs.

FUTURE DIRECTIONS: The future of research on 1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid is promising. Ongoing studies are focused on optimizing its structure to enhance its biological activity and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to increase scalability and reduce production costs. As our understanding of this compound continues to grow, it is likely that new applications will emerge, further expanding its utility in both chemical and pharmaceutical research.

1782350-51-9 (1-(tert-butoxy)carbonylpyrrolidine-3,4-dicarboxylic acid) 関連製品

- 1368712-24-6(Benzeneethanol, α-(aminomethyl)-3,4-dimethyl-)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))

- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))

- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)

- 1806964-75-9(6-Amino-2-bromomethyl-3-methylpyridine)

- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)